2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride
CAS No.:
Cat. No.: VC20245625
Molecular Formula: C8H8BrCl2NO
Molecular Weight: 284.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrCl2NO |
|---|---|
| Molecular Weight | 284.96 g/mol |
| IUPAC Name | 2-amino-1-(2-bromo-5-chlorophenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H7BrClNO.ClH/c9-7-2-1-5(10)3-6(7)8(12)4-11;/h1-3H,4,11H2;1H |
| Standard InChI Key | FBONKJMSBMRONE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)CN)Br.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a phenyl ring with bromo (Br) and chloro (Cl) substituents at the 2- and 5-positions, respectively. The ethanone group at position 1 is functionalized with an amino group (-NH₂), which is protonated in the hydrochloride salt form. This configuration creates a polar molecule capable of hydrogen bonding and electrostatic interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrCl₂NO |
| Molecular Weight | 284.96 g/mol |
| CAS Number | Not publicly disclosed |
| XLogP3 (Partition Coefficient) | 2.97 (predicted) |
| Topological Polar Surface Area | 17.07 Ų |
The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in drug development. Computational models predict high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications .
Synthesis and Manufacturing
Multi-Step Synthesis Pathways
Industrial-scale production typically begins with 1-(2-bromo-5-chlorophenyl)ethanone (CAS 935-99-9), a precursor synthesized via Friedel-Crafts acylation of 2-bromo-5-chlorobenzene . Subsequent amination introduces the amino group through nucleophilic substitution or reductive amination.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | AlCl₃-catalyzed bromination of acetophenone | 71% |
| 2 | Grignard reaction with methylmagnesium bromide | 85% |
| 3 | Hydrochloric acid quench to form salt | 98% |
A notable procedure involves treating 1-(2-bromo-5-chlorophenyl)ethanone with trimethylborate and borane-methyl sulfide complex in tetrahydrofuran, followed by hydrochloric acid quenching to yield the hydrochloride salt with a 98:2 enantiomeric ratio .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in water (0.0801 mg/mL) and organic solvents like ethyl acetate. Its stability under ambient conditions is compromised by photodegradation, necessitating storage in amber glass at -20°C.
Table 3: Experimental Solubility Data
| Solvent | Solubility (mg/mL) | Class |
|---|---|---|
| Water | 0.0801 | Slightly soluble |
| Ethyl Acetate | 0.268 | Soluble |
| Tetrahydrofuran | >50 | Highly soluble |
The log P o/w value of 2.97 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
| Hazard | Precautionary Measure |
|---|---|
| Skin contact | Wear nitrile gloves |
| Inhalation | Use fume hood |
| Storage | Store desiccated at -20°C |
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a key intermediate in synthesizing kinase inhibitors and antipsychotic agents. Its halogenated aromatic core is a common motif in drugs targeting G-protein-coupled receptors (GPCRs).
Materials Science
In polymer chemistry, the amino group enables covalent functionalization of carbon nanotubes, enhancing composite mechanical properties.
Comparison with Structural Analogs
Table 5: Analog Comparison
| Compound | Bioactivity Difference |
|---|---|
| 2-Amino-5-chlorophenylpropanone | Reduced CYP1A2 inhibition |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Enhanced antimicrobial potency |
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